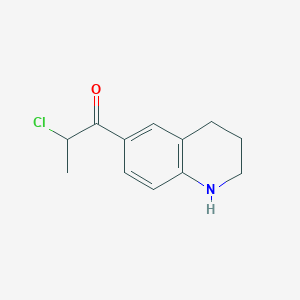![molecular formula C17H19NO8 B13840777 [4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B13840777.png)
[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetoxy, nitromethylidene, and phenylmethoxy, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by specific functional group transformations. Common synthetic routes include:
Esterification: Formation of the acetoxy group through the reaction of an alcohol with acetic anhydride or acetyl chloride.
Nitration: Introduction of the nitromethylidene group via nitration reactions using nitric acid or other nitrating agents.
Etherification: Formation of the phenylmethoxy group through the reaction of a phenol derivative with an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the nitromethylidene group can yield amine derivatives.
Substitution: The acetoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism by which [4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromomethyl methyl ether: Shares the ether functional group but differs in other substituents.
Sulfur compounds: Contain sulfur atoms and exhibit different chemical properties and reactivity.
Uniqueness
[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C17H19NO8 |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
[4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3 |
InChI-Schlüssel |
AZEOAFROQDCKCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)


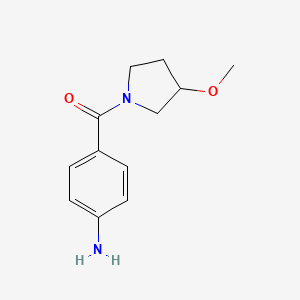
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
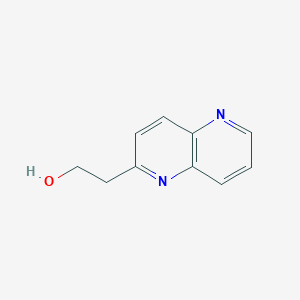
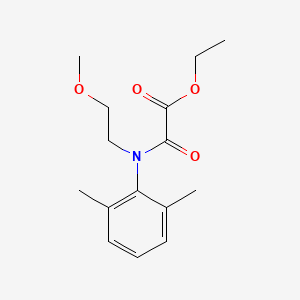
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
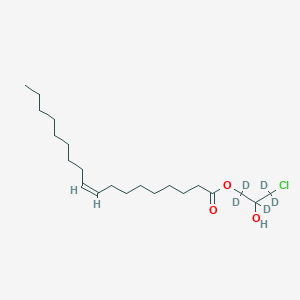
![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
